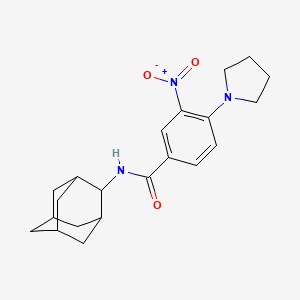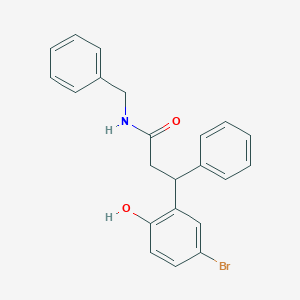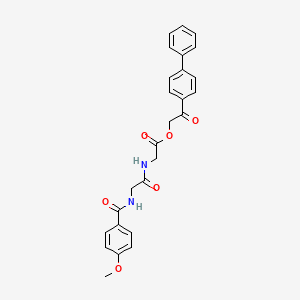![molecular formula C20H20ClNO3 B4007174 4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)
4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1131712 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Atmospheric and Environmental Studies
Research on atmospheric hydroxyl radicals (OH), important for the degradation of pollutants and greenhouse gases, underscores the critical role of chemical interactions in environmental processes. The study by Prinn et al. (2001) highlights variations in global OH levels over decades, indicating the dynamic nature of atmospheric chemistry and its impact on air quality and climate change Prinn et al., 2001.
Advanced Oxidation Processes
In the field of water treatment, Li et al. (2020) explored the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. This study reveals the potential of advanced oxidation processes in removing persistent and potentially toxic compounds from water, contributing to safer and cleaner water supplies Li et al., 2020.
Synthesis and Antitumor Activity
The synthesis of novel compounds and their evaluation for antitumor activity represents a significant area of chemical research. Nguyen et al. (1990) reported on the synthesis of a new class of antineoplastic agents, demonstrating the potential for chemical compounds to contribute to cancer treatment Nguyen et al., 1990.
Catalysis and Synthesis Techniques
Kiyani and Ghorbani (2015) described a boric acid-catalyzed reaction for synthesizing 4H-isoxazol-5-ones, showcasing the efficiency and environmental friendliness of certain catalytic methods in organic synthesis Kiyani & Ghorbani, 2015.
Eigenschaften
IUPAC Name |
4-chloro-3-hydroxy-7-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-11(2)13-5-7-14(8-6-13)16(23)10-20(25)17-15(21)9-4-12(3)18(17)22-19(20)24/h4-9,11,25H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIERJUEGRESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4007120.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007127.png)
![N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B4007129.png)
![10-(2-chlorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4007136.png)
![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4007149.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)
